molecular formula C7H14N2O2 B1314294 1-(Methoxyacetyl)piperazine CAS No. 95550-06-4

1-(Methoxyacetyl)piperazine

Cat. No.: B1314294
CAS No.: 95550-06-4
M. Wt: 158.2 g/mol
InChI Key: YXPHKMZYEBWDQO-UHFFFAOYSA-N
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Safety and Hazards

While specific safety data for 1-(Methoxyacetyl)piperazine was not found, safety data sheets for similar compounds suggest that they can cause skin burns, eye damage, and respiratory irritation . They are also considered flammable liquids .

Future Directions

Recent advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . This could potentially increase the structural diversity of piperazine-containing drugs, which currently contain substituents only at the nitrogen positions .

Biochemical Analysis

Biochemical Properties

1-(Methoxyacetyl)piperazine plays a significant role in biochemical reactions, particularly in proteomics research. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase, an enzyme that hydrolyzes acetylcholine, thereby affecting neurotransmission . Additionally, this compound may interact with GABA receptors, influencing neurotransmitter activity and potentially leading to muscle relaxation or paralysis .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, piperazine derivatives have been found to induce apoptosis by activating caspase enzymes and promoting DNA fragmentation . This suggests that this compound could have similar effects, potentially making it a candidate for anticancer research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as GABA receptors, leading to hyperpolarization of nerve endings and resulting in muscle relaxation . Additionally, it may inhibit acetylcholinesterase, disrupting neurotransmission and affecting muscle function . These interactions highlight the compound’s potential as a neuromodulator.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that piperazine derivatives can remain stable under certain conditions, but their activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies may reveal additional insights into its temporal effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as muscle relaxation or anticonvulsant activity. At higher doses, it can cause toxic or adverse effects, including neurotoxicity and gastrointestinal disturbances . Understanding the dosage-dependent effects of this compound is essential for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it may affect the metabolism of succinic acid in ascarids, disrupting their energy management . Additionally, the compound’s interactions with acetylcholinesterase and GABA receptors suggest its involvement in neurotransmitter metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by specific transporters and binding proteins. The compound may be transported across cell membranes via specific transporters, affecting its localization and accumulation within cells . Understanding these transport mechanisms is crucial for elucidating the compound’s cellular effects.

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its association with GABA receptors and acetylcholinesterase suggests its localization at synaptic junctions, where it can modulate neurotransmission .

Chemical Reactions Analysis

1-(Methoxyacetyl)piperazine undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Properties

IUPAC Name

2-methoxy-1-piperazin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c1-11-6-7(10)9-4-2-8-3-5-9/h8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXPHKMZYEBWDQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40547449
Record name 2-Methoxy-1-(piperazin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40547449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95550-06-4
Record name 2-Methoxy-1-(piperazin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40547449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methoxy-1-(piperazin-1-yl)ethan-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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